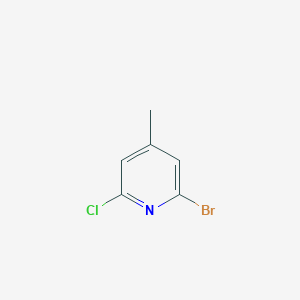

2-Bromo-6-cloro-4-metilpiridina

Descripción general

Descripción

“2-Bromo-6-chloro-4-methylpyridine” is a bromopyridine derivative . It is an essential building block in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The compound can be formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis

The molecular formula of “2-Bromo-6-chloro-4-methylpyridine” is C6H5BrClN . The average mass is 206.468 Da and the monoisotopic mass is 204.929382 Da .Chemical Reactions Analysis

The primary use of “2-Bromo-6-chloro-4-methylpyridine” is as an intermediate for the production of various pharmaceuticals and agrochemical products . It serves as a key building block for a variety of compounds with diverse biological activities, such as antiviral, antitumor, and insecticidal activities .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3 and a boiling point of 261.9±35.0 °C at 760 mmHg . The molecular weight is 206.47 .Aplicaciones Científicas De Investigación

1. Síntesis de quelatos de iones metálicos biomiméticos 2-Bromo-6-cloro-4-metilpiridina se utiliza en la síntesis de ligandos multidentados que involucran grupos piridilo unidos coordinados a iones metálicos de transición. Estos ligandos imitan los motivos de abrazadera de 3-histidina (3H), 2-histidina-1-carboxilato (2H1C) u otras combinaciones de residuos ligantes endógenos de histidina y carboxilato que se encuentran en las metaloenzimas bioinorgánicas .

Preparación de ésteres de corona-bipiridinas y viologenos

Este compuesto sirve como material de partida en la preparación de ésteres de corona-bipiridinas y viologenos mediante acoplamiento reductivo de sodio o níquel, oxidación de la cadena lateral y esterificación .

Síntesis de ligandos de nitrógeno orgánico

En la investigación química básica, la this compound se puede utilizar para la síntesis de una serie de ligandos de nitrógeno orgánico que contienen unidades de piridina. Esto tiene buenas aplicaciones en la investigación básica de la metodología de la catálisis de metales de transición .

Síntesis de 6,6'-dimetil-2,2'-bipiridina

This compound se puede utilizar en la síntesis de 6,6'-dimetil-2,2'-bipiridina .

Síntesis de 6-metil-2-piridil-2-piridilmetanona

Este compuesto también se puede utilizar en la síntesis de 6-metil-2-piridil-2-piridilmetanona .

6. Uso en productos farmacéuticos, agroquímicos y colorantes this compound sirve como materia prima e intermedio importante en la síntesis orgánica, productos farmacéuticos, agroquímicos y en colorantes .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

2-Bromo-6-chloro-4-methylpyridine is primarily used as an intermediate in organic synthesis and medicinal chemistry . It is often used in the structural modification and synthesis of drug molecules . One of the primary targets of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The compound’s interaction with its targets involves two key processes: oxidative addition and transmetalation . In the oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2-Bromo-6-chloro-4-methylpyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The primary result of the action of 2-Bromo-6-chloro-4-methylpyridine is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the structural modification and synthesis of drug molecules .

Action Environment

The action of 2-Bromo-6-chloro-4-methylpyridine is influenced by environmental factors such as temperature and pressure . For instance, the compound has a boiling point of 102-103 °C/20 mmHg , indicating that it would evaporate at high temperatures. Additionally, the compound is soluble in chloroform and ethyl acetate , suggesting that its action may be influenced by the presence of these solvents. It is also important to note that the compound should be stored in a dry, cool, and well-ventilated place .

Propiedades

IUPAC Name |

2-bromo-6-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCBQYZKWWAKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60455810 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157329-89-0 | |

| Record name | 2-bromo-6-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60455810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B114879.png)

![6-[2-Acetyl-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(3,4-dimethoxyphenyl)chromen-4-one](/img/structure/B114903.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine-2-carbonitrile](/img/structure/B114909.png)

![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)